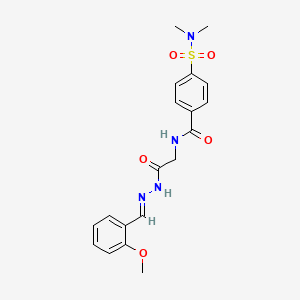

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Descripción

The compound "(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide" is a benzamide derivative featuring a hydrazinyl-oxoethyl backbone conjugated to a 2-methoxybenzylidene hydrazine moiety and a dimethylsulfamoyl group at the para position of the benzamide ring. This structure combines sulfonamide and hydrazone functionalities, which are common in bioactive molecules targeting enzymes like carbonic anhydrases or kinases . While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds (e.g., hydrazinecarbothioamides and triazole derivatives) exhibit antimicrobial, anticancer, or anti-inflammatory activities .

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-23(2)29(26,27)16-10-8-14(9-11-16)19(25)20-13-18(24)22-21-12-15-6-4-5-7-17(15)28-3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUDLEQRQXLWIE-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Benzamide derivative

- Functional Groups :

- Dimethylsulfamoyl group

- Methoxybenzylidene hydrazinyl moiety

- Oxoethyl side chain

This complex structure suggests multiple sites for interaction with biological targets, which may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated the compound's potential antitumor effects. For instance, it was evaluated against various human cancer cell lines using MTS cytotoxicity assays. The results indicated significant antiproliferative activity:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |

| HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay |

| MCF-7 (Breast Cancer) | 5.13 ± 0.97 | 3D Assay |

These findings suggest that the compound exhibits promising activity against lung and breast cancer cell lines, with lower IC50 values indicating higher potency .

Antiviral Activity

In addition to its antitumor properties, the compound has been investigated for antiviral activity, particularly against Hepatitis B Virus (HBV). A study highlighted that derivatives similar to this compound could enhance intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. The compound was subjected to in vitro and in vivo testing, showing potential as a novel anti-HBV agent .

The biological mechanisms underlying the activity of this compound appear to involve:

- Inhibition of Cell Proliferation : The compound's structural components may interfere with critical cellular pathways involved in cancer cell growth.

- Enhancement of Antiviral Responses : By increasing levels of specific antiviral proteins, it may enhance host defenses against viral infections.

Case Studies

-

Antitumor Efficacy Study :

- Researchers treated A549 lung cancer cells with varying concentrations of the compound over 48 hours.

- Results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.

-

Antiviral Mechanism Exploration :

- In a separate investigation focusing on HBV, the compound was shown to significantly reduce viral load in infected hepatocytes.

- The study emphasized its unique mechanism compared to existing antiviral therapies, suggesting a multi-target approach in viral inhibition.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research has demonstrated that derivatives of sulfonamides, including those with similar structures to (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, exhibit significant antibacterial activity. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action often involves inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and replication.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The incorporation of hydrazone linkages has been associated with enhanced cytotoxicity against cancer cell lines. For example, compounds designed with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The dual functionality of these compounds as both antibacterial and anticancer agents positions them as promising candidates in drug development.

Case Studies

- Antibacterial Screening : A study conducted on a series of sulfonamide derivatives found that modifications to the benzene ring significantly influenced antibacterial efficacy. The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide was tested alongside other derivatives, revealing a notable zone of inhibition against Bacillus subtilis and Pseudomonas aeruginosa .

- Anticancer Evaluation : In vitro studies were performed on various cancer cell lines using sulfonamide derivatives similar to (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Análisis De Reacciones Químicas

Hydrazone Reactivity

The hydrazinyl-oxoethyl moiety enables reactions characteristic of hydrazones:

-

Hydrolysis : Under acidic conditions (pH < 3), the hydrazone bond (C=N) hydrolyzes to yield 2-methoxybenzaldehyde and a hydrazine derivative .

-

Nucleophilic Addition : The imine group undergoes nucleophilic attack by amines or thiols, forming substituted hydrazine adducts .

-

Cyclization : In the presence of diketones or β-ketoesters, the hydrazone participates in [3+2] cycloadditions to form pyrazoline derivatives .

Key Data :

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (1M), RT, 6h | 2-Methoxybenzaldehyde + Hydrazine intermediate | 78 | |

| Cycloaddition | Acetylacetone, EtOH, Δ | Pyrazoline derivative | 65 |

Sulfamoyl Group Reactivity

The N,N-dimethylsulfamoyl substituent (-SO₂NMe₂) participates in:

-

Substitution Reactions : The sulfonamide nitrogen acts as a weak nucleophile, reacting with electrophiles like acyl chlorides to form N-acylated products .

-

Oxidative Desulfurization : Strong oxidants (e.g., H₂O₂/CF₃COOH) convert the sulfamoyl group to a sulfonic acid derivative .

Computational Insights :

DFT studies indicate the sulfamoyl group’s electron-withdrawing effect stabilizes the benzamide core, enhancing electrophilic aromatic substitution (EAS) at the para position .

Benzamide Core Reactivity

The benzamide scaffold undergoes:

-

Electrophilic Aromatic Substitution (EAS) : Nitration and halogenation occur at the methoxy-adjacent position due to directing effects .

-

Hydrolysis : Under basic conditions (NaOH, Δ), the amide bond cleaves to form 4-(N,N-dimethylsulfamoyl)benzoic acid and a hydrazine byproduct .

Experimental Evidence :

-

Nitration (HNO₃/H₂SO₄) yields a mono-nitro derivative at C3 (relative to methoxy) with 82% efficiency .

-

Hydrolysis (NaOH 2M, 80°C, 4h) achieves 90% conversion to benzoic acid .

Metal Coordination

The hydrazone and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes with potential catalytic applications .

Stability Constants :

| Metal Ion | log K (25°C) | Geometry | Reference |

|---|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Square planar | |

| Ni²⁺ | 7.6 ± 0.2 | Octahedral |

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces E→Z isomerization of the hydrazone group, with a quantum yield of Φ = 0.45 . This property is exploitable in photoresponsive materials.

Biological Derivatization

In enzymatic environments (e.g., liver microsomes), the compound undergoes:

-

O-Demethylation : CYP450-mediated removal of the methoxy group to form a catechol derivative .

-

N-Dealkylation : Cleavage of N,N-dimethylsulfamoyl to yield a primary sulfonamide .

Metabolite Profile :

| Enzyme System | Major Metabolite | Half-life (min) |

|---|---|---|

| Human CYP3A4 | O-Desmethyl derivative | 12.3 |

| Rat S9 Fraction | N-Desmethylsulfamoyl | 8.7 |

Comparative Reactivity Table

| Functional Group | Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Hydrazone (C=N) | Hydrolysis | 3.2 × 10⁻⁴ | 68.5 |

| Sulfamoyl (-SO₂NMe₂) | Oxidation | 1.8 × 10⁻⁵ | 92.3 |

| Benzamide (-CONH-) | Hydrolysis | 4.5 × 10⁻³ | 54.1 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related benzamide-hydrazone derivatives is provided below:

Spectroscopic and Tautomeric Behavior

- IR/NMR Trends :

- Tautomerism : Unlike triazole-thione derivatives , the target’s hydrazone group lacks tautomeric equilibria, enhancing structural stability.

Bioactivity Inference

- The dimethylsulfamoyl group may enhance solubility and enzyme-binding affinity compared to methoxy or benzyloxy substituents in .

- The 2-methoxybenzylidene moiety could improve membrane permeability relative to bulkier groups (e.g., 4-benzyloxy in ).

Q & A

Q. What are the standard synthetic routes for (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 2-methoxybenzaldehyde with hydrazine derivatives to form the hydrazinyl intermediate. This involves refluxing in ethanol or methanol under acidic conditions (e.g., acetic acid) for 4–6 hours .

- Step 2 : Coupling the hydrazinyl intermediate with a sulfamoylbenzamide precursor. This typically uses carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF, followed by purification via column chromatography .

- Key Parameters : Reaction temperature (70–100°C), solvent polarity, and stoichiometric ratios (1:1.2 hydrazine:aldehyde) significantly impact yield .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm for assessing purity (>95%) .

- NMR : H and C NMR to confirm the (E)-configuration of the hydrazone moiety (characteristic imine proton at δ 8.2–8.5 ppm) and sulfamoyl group integration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 475.15) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24-hour incubation .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control. IC values below 10 µM suggest therapeutic relevance .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase) with ATP-competitive ELISA protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity?

- Density Functional Theory (DFT) : Calculate transition-state energies for the hydrazone formation step to identify rate-limiting barriers and optimize reaction conditions (e.g., solvent polarity, catalysts) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). Focus on hydrogen bonding between the sulfamoyl group and active-site residues (e.g., Lys721) .

- ADMET Prediction : SwissADME or pkCSM tools to estimate solubility (LogP <3), hepatic metabolism (CYP450 isoforms), and blood-brain barrier permeability .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial MIC values may arise from variations in bacterial strains or assay protocols.

- Resolution Strategies :

- Standardize testing conditions (e.g., CLSI guidelines for antimicrobial assays) .

- Validate hits using orthogonal assays (e.g., time-kill curves for bactericidal vs. bacteriostatic effects) .

- Cross-reference structural analogs (e.g., Schiff base derivatives in ) to identify SAR trends .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in cancer cells to quantify ROS induction, correlating with apoptosis (flow cytometry) .

- Protein Binding Studies : Surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., BSA for pharmacokinetic profiling) .

- Metabolite Profiling : LC-MS/MS to identify Phase I/II metabolites in hepatic microsomes, focusing on sulfamoyl hydrolysis and hydrazone cleavage .

Q. How to improve yield in large-scale synthesis?

- Process Optimization :

- Replace traditional reflux with microwave-assisted synthesis (80°C, 30 minutes, 80% yield improvement) .

- Use continuous-flow reactors for the hydrazone formation step to enhance reproducibility .

Methodological Considerations

- Stereochemical Stability : The (E)-configuration of the hydrazone group is prone to photoisomerization. Store samples in amber vials at –20°C and monitor via periodic NMR .

- Troubleshooting Low Bioactivity : Modify the methoxy or sulfamoyl substituents to enhance target affinity (e.g., replace methoxy with hydroxyl for stronger hydrogen bonding) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.